(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-31-21-9-6-18(7-10-21)8-11-24(28)26-17-19-12-14-27(15-13-19)25(29)23-16-20-4-2-3-5-22(20)30-23/h2-11,16,19H,12-15,17H2,1H3,(H,26,28)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHWAWBHEQSNGA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with a complex structure that positions it as a potential candidate for various therapeutic applications, particularly in cancer and neurological disorders. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is C25H26N2O3S, with a molecular weight of approximately 434.55 g/mol. The compound features:
- Benzofuran moiety : Contributes to its biological activity.
- Piperidine ring : Enhances interaction with biological targets.
- Acrylamide functional group : Involved in various biochemical reactions.
The unique structural arrangement allows for potential interactions with specific biological targets, which may enhance its therapeutic efficacy compared to simpler analogs.
The exact mechanisms of action for (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide are still under investigation. However, preliminary studies suggest that it may modulate enzyme activities or interact with specific receptors, leading to desired biological effects.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer properties : Similar compounds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective effects : The piperidine derivative structure suggests potential benefits in treating neurological disorders by protecting neuronal cells from damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
This table illustrates how the combination of the benzofuran moiety, piperidine ring, and acrylamide functional group potentially enhances the binding affinity and biological activity of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide compared to its analogs.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant bioactivity against various cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.
Predictive Models
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the expected biological activities based on structural similarities. These models suggest that (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide could possess multiple pharmacological activities, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Furan-3-carbonyl vs. Benzofuran-2-carbonyl
- Target Compound : Benzofuran-2-carbonyl provides enhanced aromaticity and bulk compared to simpler furan derivatives.
- (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (): Key Difference: Replaces benzofuran with a smaller furan-3-carbonyl group.
Thiazolo[5,4-b]pyridin-2-yl Substituent
Variations in the Acrylamide Backbone
Aromatic Substituents
Heterocyclic Additions
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide () :
Structural and Functional Data Table
Discussion of Key Findings
Benzofuran vs. Simpler Heterocycles : The benzofuran group in the target compound likely enhances binding affinity to hydrophobic pockets compared to furan or thiazole derivatives .
Methylthio Group : The 4-(methylthio)phenyl substituent offers a balance of lipophilicity and moderate electron-donating effects, contrasting with the polar sulfamoyl () or nitro groups ().
Piperidine Modifications : Piperidine derivatives with extended heterocycles (e.g., thiazolo-pyridine in ) may improve target engagement but could complicate synthetic accessibility.
Q & A
Q. What are the key synthetic strategies for preparing (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide?
Methodological Answer: The synthesis involves coupling a benzofuran-2-carbonyl piperidine intermediate with an acrylamide derivative. A common approach includes:
- Step 1 : React benzofuran-2-carboxylic acid with piperidin-4-ylmethanol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooling .
- Step 2 : Introduce the 4-(methylthio)phenylacrylamide moiety via a nucleophilic acyl substitution. For example, α-bromoacrylic acid can be reacted with 4-(methylthio)aniline in a polar aprotic solvent, followed by coupling to the piperidine intermediate .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization (e.g., from ethanol) are standard for isolating the final product .
Q. How is structural characterization of this compound validated in academic research?
Methodological Answer:
- NMR Analysis : H and C NMR are critical. For example, aromatic protons in benzofuran appear as multiplets (δ 7.40–7.24 ppm), while the methylthio group’s singlet resonates near δ 2.50 ppm .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., calculated for CHClNO: 425.91; observed: 425.92) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., Anal. Calcd: C 64.87%, H 5.89%; Found: C 64.82%, H 5.91%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperidine-benzofuran intermediate?
Methodological Answer:
- Reagent Selection : Use propionic anhydride under argon for acylation, achieving 79.9% yield via 12-hour reflux .
- Solvent Optimization : Polar solvents like DMF enhance coupling efficiency, while non-polar solvents (e.g., CHCl) improve extraction .
- Catalysis : EDCI/HOBt (hydroxybenzotriazole) systems reduce side reactions during amide bond formation .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting IC values may arise from variable ATP concentrations in kinase assays .
- Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to contextualize variations in in vivo efficacy .
- SAR Analysis : Systematically modify substituents (e.g., replacing methylthio with trifluoromethyl) to isolate pharmacophore contributions .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). The benzofuran moiety often occupies hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. For instance, the methylthio group’s logP ~2.5 suggests moderate bioavailability .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity trends to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar acrylamide derivatives?
Methodological Answer:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) can produce different crystal forms. For example, a compound may show mp 209–212°C as HCl salt vs. 198–201°C as free base .
- Purity : Impurities from incomplete purification (e.g., <98% by HPLC) depress melting points. Column chromatography with gradient elution (e.g., 5→20% MeOH in DCM) ensures homogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
